2-(2-Hydroxy-3-phenylacryloyl)benzoicacid
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Overview
Description
2-(2-Hydroxy-3-phenylacryloyl)benzoic acid is an organic compound with the molecular formula C16H12O4 It is known for its unique structure, which includes a hydroxy group, a phenylacryloyl group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxy-3-phenylacryloyl)benzoic acid typically involves the condensation of salicylic acid with cinnamic acid derivatives under specific conditions. One common method is the use of a base-catalyzed aldol condensation reaction, followed by acidification to yield the desired product. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of 2-(2-Hydroxy-3-phenylacryloyl)benzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxy-3-phenylacryloyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The phenylacryloyl group can be reduced to a phenylethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether
Substitution: Alcohols or alkyl halides in the presence of acid or base catalysts
Major Products Formed
Oxidation: 2-(2-Oxo-3-phenylacryloyl)benzoic acid
Reduction: 2-(2-Hydroxy-3-phenylethyl)benzoic acid
Substitution: 2-(2-Alkoxy-3-phenylacryloyl)benzoic acid or 2-(2-Hydroxy-3-phenylacryloyl)benzoate esters
Scientific Research Applications
2-(2-Hydroxy-3-phenylacryloyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(2-Hydroxy-3-phenylacryloyl)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the phenylacryloyl group can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
2-(2-Hydroxy-3-phenylacryloyl)benzoic acid can be compared with other similar compounds, such as:
Salicylic Acid:
Cinnamic Acid: While cinnamic acid contains a phenylacryloyl group, it lacks the hydroxybenzoic acid moiety, making it less versatile in certain chemical reactions.
2-Hydroxycinnamic Acid: This compound is structurally similar but lacks the benzoic acid moiety, which affects its chemical properties and applications.
Properties
Molecular Formula |
C16H12O4 |
---|---|
Molecular Weight |
268.26 g/mol |
IUPAC Name |
2-[(Z)-2-hydroxy-3-phenylprop-2-enoyl]benzoic acid |
InChI |
InChI=1S/C16H12O4/c17-14(10-11-6-2-1-3-7-11)15(18)12-8-4-5-9-13(12)16(19)20/h1-10,17H,(H,19,20)/b14-10- |
InChI Key |
GNNPNKIWDULLFI-UVTDQMKNSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C(=O)C2=CC=CC=C2C(=O)O)\O |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(=O)C2=CC=CC=C2C(=O)O)O |
Origin of Product |
United States |
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